molecular formula C12H27ClN2O2 B3275219 tert-Butyl (7-aminoheptyl)carbamate hydrochloride CAS No. 62146-57-0

tert-Butyl (7-aminoheptyl)carbamate hydrochloride

Cat. No.: B3275219
CAS No.: 62146-57-0
M. Wt: 266.81 g/mol
InChI Key: HSKWKRWGKDRLID-UHFFFAOYSA-N
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Description

tert-Butyl (7-aminoheptyl)carbamate hydrochloride (CAS 62146-57-0) is a versatile bifunctional chemical building block critical in medicinal chemistry and drug discovery. This compound features a seven-carbon alkane chain terminated with a primary amine, presented as a stable hydrochloride salt, and a second amine protected by a tert-butoxycarbonyl (Boc) group. This dual functionality allows for selective and sequential reactions, making it an invaluable tool for researchers. The primary application of this reagent is as a linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugated molecules . The primary amine is highly reactive and can form stable bonds with carboxylic acids, activated NHS esters, and carbonyl groups, enabling the covalent attachment of various pharmacophores or reporter molecules . Concurrently, the Boc-protected amine serves as a masked functionality that can be readily revealed under mild acidic conditions to generate a free amine, allowing for further synthetic modification in a orthogonal strategy . From a medicinal chemistry perspective, the carbamate group is a key structural motif known for its good chemical and proteolytic stability. It is widely employed as a peptide bond surrogate to improve the metabolic stability and membrane permeability of peptide-based drug candidates . The Boc protecting group itself is a cornerstone in organic synthesis, used to enhance the chemical stability of amines during complex reaction sequences . In research, this specific compound has been utilized as a key intermediate in the synthesis of novel polyamine-conjugated antibiotics, highlighting its value in developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(7-aminoheptyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2.ClH/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13;/h4-10,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKWKRWGKDRLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Tert Butyl 7 Aminoheptyl Carbamate Hydrochloride

Classical and Contemporary Approaches to Carbamate (B1207046) Synthesis

The formation of the carbamate group, specifically the introduction of the tert-butoxycarbonyl (Boc) protecting group, is central to the synthesis of tert-butyl (7-aminoheptyl)carbamate. Several reagents and strategies have been developed to achieve this transformation with a high degree of selectivity.

Implementation of Di-tert-Butyl Dicarbonate (B1257347) in Boc Protection Strategies

The most prevalent and straightforward method for the synthesis of tert-butyl (7-aminoheptyl)carbamate involves the direct reaction of 1,7-diaminoheptane (B1222138) with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). chemicalbook.comgoogle.com This reagent is widely used in organic synthesis for the introduction of the Boc protecting group onto amine functionalities. rsc.org The key to achieving mono-protection is to control the stoichiometry of the reactants, typically by using a large excess of the diamine relative to the Boc anhydride. This statistical approach favors the reaction of one molecule of Boc anhydride with one molecule of the diamine, minimizing the formation of the di-protected by-product.

A typical procedure involves the slow, dropwise addition of a solution of di-tert-butyl dicarbonate in a suitable solvent, such as chloroform (B151607), to a solution containing a significant excess of 1,7-diaminoheptane. chemicalbook.com The reaction is generally carried out at room temperature and stirred for an extended period to ensure complete consumption of the limiting reagent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Upon completion, the reaction mixture is concentrated, and the desired mono-Boc-protected product is purified from the excess diamine and any di-protected by-product. Fast column chromatography using a silica (B1680970) gel stationary phase and a gradient elution system, for instance, a mixture of chloroform and methanol (B129727) containing a small amount of triethylamine, has proven effective in isolating the pure tert-butyl (7-aminoheptyl)carbamate. chemicalbook.com This method has been reported to yield the product in high purity and with yields of up to 90%. chemicalbook.com The final step to obtain the hydrochloride salt involves treating the purified carbamate with a solution of hydrogen chloride in a suitable solvent.

ReagentRoleMolar Ratio (Diamine:Boc₂O)SolventTemperatureYield
1,7-DiaminoheptaneStarting Material5:1ChloroformRoom Temperature~90%
Di-tert-butyl dicarbonateBoc-Protecting Agent1:5ChloroformRoom Temperature~90%
TriethylamineBase (in chromatography)-Chloroform/Methanol--

Utilization of Alkyl Phenyl Carbonates for Selective Amine Protection

An alternative strategy for the selective mono-protection of symmetrical diamines involves the use of alkyl phenyl carbonates, such as tert-butyl phenyl carbonate. This method offers an economical and versatile approach for the selective introduction of Boc, Cbz (benzyloxycarbonyl), and Alloc (allyloxycarbonyl) protecting groups onto primary amines. chemdad.com A key advantage of this method is the ability to achieve high yields of the mono-protected diamine without requiring a large excess of the diamine starting material.

The procedure typically involves reacting the diamine with one equivalent of the alkyl phenyl carbonate in a solvent like ethanol. For the introduction of the Boc group using tert-butyl phenyl carbonate, the reaction mixture is often heated to reflux to ensure the reaction proceeds to completion. chemdad.com The selectivity of this method is attributed to the difference in reactivity between the two amino groups of the diamine after one has been protected.

The workup procedure involves adjusting the pH of the reaction mixture to separate the product from unreacted starting materials and by-products. An acidic workup can be used to remove any unreacted diamine, followed by extraction of the product into an organic solvent. Subsequent basification of the aqueous layer allows for the recovery of the mono-protected diamine.

ReagentRoleSolventTemperatureKey Feature
1,7-DiaminoheptaneStarting MaterialEthanolRefluxHigh yield of mono-protected product
tert-Butyl Phenyl CarbonateBoc-Protecting AgentEthanolRefluxAvoids large excess of diamine

Role of Hydrazine (B178648) and its Derivatives in Carbamate Formation

Hydrazine and its derivatives can also be employed in the synthesis of carbamates, offering an alternative pathway to the desired product. One common intermediate derived from hydrazine is tert-butyl carbazate (B1233558), also known as Boc-hydrazine. chemicalbook.comorgsyn.orgmdpi.com This reagent can be synthesized by reacting hydrazine hydrate (B1144303) with di-tert-butyl dicarbonate or through the reaction of hydrazine with tert-butyl phenyl carbonate. chemicalbook.comorgsyn.org

While not a direct one-step method to tert-butyl (7-aminoheptyl)carbamate, tert-butyl carbazate can serve as a precursor. A potential synthetic route could involve the N-alkylation of tert-butyl carbazate with a suitable 1,7-disubstituted heptane (B126788), such as 1,7-dihaloheptane. This would be followed by a reduction step to cleave the N-N bond, yielding the mono-Boc-protected diamine. This multi-step approach allows for the introduction of the Boc-protected amino group at a specific position.

Hydrazine DerivativeSynthetic UtilityPrecursor Synthesis
tert-Butyl CarbazatePrecursor to N-Boc protected aminesReaction of hydrazine hydrate with di-tert-butyl dicarbonate

Precursor Compounds and Starting Material Derivations

The availability and synthesis of the starting materials are crucial for an efficient and cost-effective production of tert-butyl (7-aminoheptyl)carbamate hydrochloride. The primary precursor is the seven-carbon diamine, 1,7-diaminoheptane, or a related functionalized heptane chain.

Synthesis from Corresponding Amino Acids or Diamines

The most direct precursor is 1,7-diaminoheptane itself, which is commercially available. chemicalforums.com However, for specific applications or when exploring alternative synthetic routes, the heptane backbone can be constructed from other starting materials.

Amino acids can serve as chiral building blocks for the synthesis of various diamines. While not the most common route for a simple linear diamine like 1,7-diaminoheptane, methodologies exist for the conversion of the carboxylic acid functionality of an amino acid into an amine, potentially allowing for the construction of the diamine chain through various coupling and reduction sequences. For instance, a long-chain amino acid could be a theoretical starting point, where the carboxylic acid is converted to an amine.

A more practical approach starts with readily available dicarboxylic acids. For example, pimelic acid (heptanedioic acid) can be converted to 1,7-diaminoheptane. wikipedia.orgnih.gov This transformation can be achieved through the formation of the corresponding diamide, followed by a Hoffman rearrangement or reduction of the amide groups using a strong reducing agent like lithium aluminum hydride.

Functional Group Interconversions Leading to Aminoheptyl Chains

Functional group interconversions provide a versatile toolkit for the synthesis of the required aminoheptyl chain from various precursors. These transformations allow for the strategic introduction and modification of functional groups to build the desired carbon skeleton and introduce the terminal amino groups.

One plausible route involves the use of a bifunctional starting material with a seven-carbon chain. For example, a 1,7-dihaloheptane can be converted to 1,7-diaminoheptane through nucleophilic substitution with an amine equivalent, such as sodium azide (B81097) followed by reduction, or by direct reaction with ammonia.

Alternatively, a starting material containing a carbonyl group and a protected amine can be elongated and functionalized. For instance, a shorter-chain aldehyde or ketone with a protected amino group could undergo a Wittig reaction or other carbon-carbon bond-forming reactions to extend the chain to seven carbons. Subsequent functional group manipulations, such as reduction of a carbonyl or nitrile group, can then be used to introduce the second amino group.

Reductive amination is another powerful tool for the synthesis of amines. wikipedia.org A 7-oxoheptanoic acid derivative, for example, could be subjected to reductive amination to introduce one of the amino groups. The carboxylic acid could then be converted to the second amino group through a Curtius, Hofmann, or Schmidt rearrangement.

Starting MaterialKey TransformationResulting Intermediate/Product
Pimelic AcidDiamide formation and reduction1,7-Diaminoheptane
1,7-DihaloheptaneNucleophilic substitution (e.g., with NaN₃) followed by reduction1,7-Diaminoheptane
7-Oxoheptanoic Acid DerivativeReductive amination and Curtius/Hofmann/Schmidt rearrangement1,7-Diaminoheptane

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of mono-Boc-protected diamines like tert-Butyl (7-aminoheptyl)carbamate hinges on the precise control of reaction parameters. The goal is to maximize the formation of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct and recovery of unreacted starting material.

The choice of solvent plays a critical role in the efficacy and selectivity of N-tert-butoxycarbonylation. The solvent can influence the solubility of reactants, the reactivity of the amine, and the stability of intermediates, thereby affecting the reaction rate and product distribution.

Several studies have highlighted the importance of the reaction medium. In flow chemistry systems, apolar solvents such as dichloromethane (B109758) or toluene (B28343) have been observed to cause the formation of solid particles, leading to the blockage of microreactors. sigmaaldrich.com In contrast, polar protic solvents like methanol can effectively solubilize all reagents and products, facilitating a homogenous reaction. sigmaaldrich.com

Water has been explored as a green and effective medium for N-Boc protection. Catalyst-free N-tert-butoxycarbonylation of amines in water or water-acetone mixtures can proceed chemoselectively, yielding mono-N-Boc derivatives in excellent yields without the formation of common side products like isocyanates or ureas. nih.gov Glycerol (B35011) has also been identified as an environmentally benign solvent that promotes chemoselective N-Boc protection of a wide range of amines at room temperature without the need for a catalyst. rsc.org The polarity of the solvent has a definitive impact on the reaction's product profile when reacting amines with di-tert-butyl dicarbonate (Boc₂O). rsc.org

Table 1: Influence of Solvent on N-Boc Protection of Amines

Solvent System Conditions Outcome Reference
Dichloromethane/Toluene Flow Chemistry Solid particle formation, reactor blockage sigmaaldrich.com
Methanol Flow Chemistry Homogenous solution, suitable for flow sigmaaldrich.com
Water / Water-Acetone Catalyst-free Excellent yields of mono-N-Boc product, high chemoselectivity nih.gov
Glycerol Catalyst-free, RT High selectivity, environmentally benign rsc.org
1,1,1,3,3,3-hexafluoroisopropanol (HFIP) Catalyst and Solvent Efficient, chemoselective mono-N-Boc protection organic-chemistry.org

Temperature is a key parameter for controlling reaction kinetics and, in some cases, selectivity. For the Boc-protection of amines, reactions are often conducted at temperatures ranging from 0 °C to room temperature to maintain selectivity and prevent side reactions. scielo.org.mxresearchgate.net For instance, a common procedure involves adding trimethylsilyl (B98337) chloride (Me₃SiCl) to the diamine in anhydrous methanol at 0 °C before the addition of Boc₂O and allowing the reaction to proceed at room temperature. scielo.org.mx

While preparative reactions are typically run at atmospheric pressure, temperature can be strategically employed for selective deprotection, illustrating its influence on the stability of the Boc group. In continuous flow systems, precise temperature control allows for the selective thermal deprotection of different N-Boc groups within the same molecule. For example, an aryl N-Boc group can be effectively removed in the presence of a more stable alkyl N-Boc group by tuning the temperature. acs.org Studies have shown that complete deprotection of N-Boc imidazole (B134444) can be achieved at 120 °C, whereas N-Boc aniline (B41778) requires temperatures up to 240 °C for efficient cleavage. acs.org This differential stability underscores the importance of temperature control in both the formation and cleavage of Boc-protected amines.

While Boc protection can often be achieved without a catalyst, various catalytic systems have been developed to enhance reaction rates and improve efficiency under mild conditions. nih.govrsc.org These strategies are particularly useful for less reactive amines or for achieving higher throughput.

Catalysts for N-tert-butoxycarbonylation include:

Iodine: A catalytic amount of iodine has been shown to be highly effective for the protection of various aryl and aliphatic amines using Boc₂O under solvent-free conditions at ambient temperature. organic-chemistry.orgsciforum.net

Acid Catalysts: Perchloric acid adsorbed on silica gel (HClO₄–SiO₂) serves as an inexpensive, reusable, and highly efficient catalyst for chemoselective N-Boc protection under solvent-free conditions. organic-chemistry.org

Ionic Liquids: 1-Alkyl-3-methylimidazolium-based ionic liquids can catalyze the N-tert-butoxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org

Heterogeneous Catalysts: Sulfonated reduced graphene oxide (SrGO) has been employed as a recyclable, metal-free heterogeneous catalyst for Boc protection, demonstrating high efficiency under solvent-free conditions. thieme-connect.com This catalyst was effective in the mono-protection of diamines. thieme-connect.com

Table 2: Catalytic Systems for N-Boc Protection

Catalyst Key Features Conditions Reference
Iodine (I₂) Efficient, practical Solvent-free, Room Temperature organic-chemistry.orgsciforum.net
HClO₄–SiO₂ Reusable, inexpensive Solvent-free, Room Temperature organic-chemistry.org
Ionic Liquids High chemoselectivity Mild conditions organic-chemistry.org
Sulfonated Reduced Graphene Oxide (SrGO) Heterogeneous, reusable Solvent-free, Room Temperature thieme-connect.com

Mono-Protection Strategies for Diamines and Analogous Scaffolds

The synthesis of tert-Butyl (7-aminoheptyl)carbamate from the symmetrical 1,7-diaminoheptane presents a classic challenge in organic synthesis: achieving selective mono-functionalization. chemicalbook.comfishersci.ca Without a proper strategy, the reaction typically yields a mixture of the starting diamine, the desired mono-Boc product, and the undesired di-Boc byproduct, necessitating difficult chromatographic separation. scielo.org.mx

A highly effective and widely adopted strategy involves the in situ differentiation of the two chemically equivalent amino groups. This is achieved by protonating one of the amino groups with one equivalent of acid, rendering it non-nucleophilic. The remaining free amino group can then react with one equivalent of Boc₂O. researchgate.net A facile "one-pot" procedure utilizes sources of HCl such as trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol. scielo.org.mxjmcs.org.mx The Me₃SiCl reacts with methanol to generate anhydrous HCl, which protonates one amine, allowing for the selective Boc-protection of the other. This method has been successfully applied to a range of linear diamines, from 1,2-diaminoethane to 1,8-diaminooctane, including the synthesis of tert-Butyl (7-aminoheptyl)carbamate. scielo.org.mxredalyc.org

Another approach involves controlling the stoichiometry of the reagents, often using a slight excess of the diamine or limiting the amount of the protecting agent. In flow chemistry, optimizing the molar ratio of Boc-anhydride to diamine at 0.8 equivalents was shown to maximize the yield of the mono-protected product. sigmaaldrich.com

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of other, different functional groups. In the context of diamines, this can apply to molecules containing primary and secondary amines or electronically distinct primary amines (e.g., aliphatic vs. aromatic). The acid-mediated mono-protection strategy is an elegant example of achieving chemoselectivity. By adding one equivalent of acid to a diamine, the more basic amino group is selectively protonated to form an ammonium (B1175870) salt. scielo.org.mxresearchgate.net This deactivates it towards the electrophilic Boc₂O, thereby directing the protection to the unprotonated, less basic amine. This principle has been demonstrated where, for 1,2-diaminopropane, the more basic amine at the 2-position is protonated, leading to the mono-protection of the amine at the 1-position. scielo.org.mx

Furthermore, certain catalytic systems and solvent choices can enhance chemoselectivity. Protocols using glycerol or water as solvents have been reported to achieve high chemoselectivity for N-Boc protection without affecting other sensitive functional groups. nih.govrsc.org Similarly, the SrGO catalyst was shown to be chemoselective for N-protection over O- or S-protection in substrates containing phenol (B47542) or thiophenol groups. thieme-connect.com

Regioselectivity becomes crucial when dealing with unsymmetrical diamines, where the two amino groups are in constitutionally different environments. The inherent difference in the steric and electronic properties of the non-equivalent amino groups can be exploited to direct the protecting group to a specific site.

The regioselectivity of Boc protection is often governed by the relative nucleophilicity and basicity of the amine functionalities. Generally, the more nucleophilic nitrogen atom will react preferentially. acs.org In cases where the electronic differences are not sufficient to achieve high selectivity, the acid-addition strategy remains a powerful tool. The regioselectivity is controlled by the preferential protonation of the more basic amine, allowing the less basic amine to be acylated. scielo.org.mxresearchgate.net This approach effectively transforms the challenge of regioselectivity into a predictable outcome based on the pKa values of the respective amino groups. This allows for the synthesis of specific unsymmetrical diamine derivatives, which are crucial building blocks in medicinal chemistry and materials science. nih.govresearchgate.net

Comparative Analysis of Synthetic Pathways

The synthesis of this compound predominantly involves the selective mono-N-Boc protection of 1,7-diaminoheptane. Several methodologies have been developed to achieve this transformation, ranging from classical organic synthesis techniques to more modern, environmentally conscious approaches. The choice of a particular synthetic route is often dictated by factors such as the scale of production, desired purity, cost-effectiveness, and environmental impact.

A common and straightforward method for the preparation of tert-Butyl (7-aminoheptyl)carbamate involves the direct reaction of 1,7-diaminoheptane with di-tert-butyl dicarbonate (Boc₂O). In a typical laboratory-scale synthesis, a solution of di-tert-butyl dicarbonate in an organic solvent like chloroform is added dropwise to a solution containing an excess of 1,7-diaminoheptane. chemicalbook.com The use of an excess of the diamine is a common strategy to favor the formation of the mono-protected product over the di-protected byproduct. Following the reaction, purification is typically achieved through column chromatography to isolate the desired product. This method has been reported to yield the target compound in as high as 90%. chemicalbook.com

An alternative approach that avoids the need for chromatographic purification and is amenable to larger scale production involves the initial mono-protonation of the diamine. By treating the diamine with one equivalent of an acid, such as hydrochloric acid, one of the amino groups is selectively protonated and thus deactivated towards the electrophilic Boc₂O. bioorg.orgscielo.org.mx The subsequent addition of di-tert-butyl dicarbonate results in the selective protection of the remaining free amino group. This "one-pot" procedure is efficient and has been successfully applied to a variety of diamines. scielo.org.mx The final product can be isolated by simple extraction and crystallization, making this a more scalable process. bioorg.org

Another method that circumvents the need for a large excess of the diamine or chromatographic separation utilizes alkyl phenyl carbonates as the Boc-donating reagent. kiku.dkorgsyn.org This procedure is described as a simple and efficient way to obtain mono-carbamate-protected diamines and is also suitable for large-scale preparations. kiku.dkorgsyn.org

Efficiency and Scalability Considerations for Industrial and Academic Production

For academic and small-scale laboratory production, the direct reaction of 1,7-diaminoheptane with di-tert-butyl dicarbonate followed by chromatographic purification is often sufficient. This method provides high yields of the pure product, and the primary considerations are reaction time and the cost of the starting materials and chromatographic media. chemicalbook.com

However, for industrial-scale production, efficiency and scalability become paramount. The use of a large excess of 1,7-diaminoheptane is not economically viable, and column chromatography is often impractical and costly for large quantities. Therefore, methods that offer high selectivity for the mono-protected product without the need for extensive purification are highly desirable. The mono-protonation strategy using one equivalent of hydrochloric acid presents a significant advantage in this regard. bioorg.orgresearchgate.net This approach simplifies the work-up procedure to an extraction and potential crystallization, which are far more scalable operations than chromatography. The in-situ generation of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol offers a more controlled alternative to using HCl gas. scielo.org.mx

Synthetic PathwayKey ReagentsTypical YieldPurification MethodScalabilityReference
Direct Boc Protection1,7-diaminoheptane (excess), Di-tert-butyl dicarbonate~90%Column ChromatographyLow to Medium (Lab Scale) chemicalbook.com
Mono-protonation Strategy1,7-diaminoheptane, HCl (1 eq.), Di-tert-butyl dicarbonate65-95%Extraction/CrystallizationHigh (Industrial Potential) bioorg.orgscielo.org.mxresearchgate.net
Alkyl Phenyl Carbonate Method1,7-diaminoheptane, Alkyl phenyl carbonateHighExtraction/CrystallizationHigh (Industrial Potential) kiku.dkorgsyn.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several approaches align with these principles.

A significant advancement in the green synthesis of N-Boc protected amines is the use of water as a solvent. Catalyst-free N-tert-butoxycarbonylation of amines has been successfully demonstrated in water or water-acetone mixtures at room temperature. nih.govorganic-chemistry.org These methods offer several advantages, including the elimination of volatile organic solvents (VOCs), simplified work-up procedures, and often high chemoselectivity, avoiding the formation of byproducts. organic-chemistry.org The use of water as a solvent is not only environmentally benign but also cost-effective.

Another green approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, Amberlite-IR 120, a solid-phase acid resin, has been shown to be an efficient catalyst for the N-Boc protection of amines. derpharmachemica.com The reaction proceeds rapidly at room temperature, and the catalyst can be recovered by simple filtration, minimizing waste. derpharmachemica.com

Solvent-free reaction conditions represent another key principle of green chemistry. The N-Boc protection of amines with di-tert-butyl dicarbonate has been achieved without any solvent or catalyst at room temperature, offering a simple and environmentally friendly procedure with excellent yields. ingentaconnect.com

Green Chemistry ApproachKey FeaturesAdvantagesReference
Catalyst-free in WaterUse of water as a solvent, no catalyst required.Environmentally benign, cost-effective, simple work-up. nih.govorganic-chemistry.org
Heterogeneous CatalysisUse of a recyclable solid acid catalyst (e.g., Amberlite-IR 120).Catalyst is easily separated and reused, minimizing waste. derpharmachemica.com
Solvent-free SynthesisReaction is performed without a solvent.Eliminates solvent waste, simplifies product isolation. ingentaconnect.com

Chemical Reactivity and Functional Group Transformations of Tert Butyl 7 Aminoheptyl Carbamate Hydrochloride

Reactivity of the Free Amine Moiety (After Deprotection of the Carbamate)

Following the removal of the tert-butoxycarbonyl (Boc) protecting group, the resulting 1,7-diaminoheptane (B1222138) possesses two primary amine groups. These terminal amines exhibit typical nucleophilic characteristics and can participate in a variety of chemical transformations.

The primary amine groups of the deprotected carbamate (B1207046) readily react with carboxylic acids to form stable amide bonds. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity, as direct reaction with a free amine is generally slow. Common methods for activating carboxylic acids include converting them into more reactive species such as acyl chlorides or using coupling reagents. researchgate.netorganic-chemistry.org Lewis acid catalysts can also facilitate the direct amidation of unprotected amino acids. nih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine's lone pair of electrons attacks the carbonyl carbon of the activated carboxylic acid. nih.gov This reaction is fundamental in peptide synthesis and the formation of various amide-containing compounds. evitachem.com

Table 1: Overview of Amidation Reaction

Reactant 1Reactant 2ProductGeneral Conditions
Free Amine (e.g., 1,7-diaminoheptane)Carboxylic AcidAmideActivation of carboxylic acid (e.g., with coupling agents), often in an organic solvent.

N-Hydroxysuccinimide (NHS) esters are highly reactive compounds frequently used for the selective modification of primary amines in aqueous environments. glenresearch.com The reaction between a primary amine and an NHS ester results in the formation of a stable amide bond, with N-hydroxysuccinimide being released as a byproduct. glenresearch.comthermofisher.com This conjugation strategy is widely employed in bioconjugation to label proteins and other biomolecules. glenresearch.comnih.gov The reaction is most efficient at a slightly alkaline pH (typically 7.2 to 8.5), where the primary amine is deprotonated and thus more nucleophilic. thermofisher.comwindows.netlumiprobe.com Hydrolysis of the NHS ester is a competing reaction that becomes more significant at higher pH values. thermofisher.com

The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to a tetrahedral intermediate which then collapses to form the amide and release NHS. glenresearch.com

Table 2: NHS Ester Conjugation Details

FeatureDescription
Reactants Primary Amine, NHS Ester
Product Stable Amide Bond
Byproduct N-hydroxysuccinimide (NHS)
Optimal pH 7.2 - 8.5 thermofisher.com
Mechanism Nucleophilic Acyl Substitution glenresearch.com
Competing Reaction Hydrolysis of the NHS ester thermofisher.com

Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.orgopenstax.orglibretexts.org The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgopenstax.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields an iminium ion, which is then deprotonated to give the final imine product. libretexts.orglibretexts.org The pH of the reaction medium must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the carbinolamine but not so acidic that it protonates the starting amine, which would render it non-nucleophilic. libretexts.org

Enamines are typically formed from the reaction of aldehydes or ketones with secondary amines. openstax.orgchemistrysteps.com Since the deprotected carbamate yields a primary amine, the formation of an imine is the expected outcome upon reaction with a carbonyl compound. openstax.orgchemistrysteps.com

The primary amine, being a good nucleophile, can participate in nucleophilic substitution reactions, particularly with alkyl halides. libretexts.orgsavemyexams.com In this SN2 reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. docbrown.infoyoutube.com This reaction results in the formation of a secondary amine. However, a significant drawback of this method is the potential for over-alkylation. libretexts.orglibretexts.org The newly formed secondary amine can also act as a nucleophile and react with another molecule of the alkyl halide to produce a tertiary amine, which can be further alkylated to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org Using a large excess of the initial amine can help to favor the formation of the primary substitution product. savemyexams.com

Chemical Manipulation of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its ease of removal under acidic conditions. researchgate.net

The cleavage of the Boc group is typically achieved by treatment with strong acids. researchgate.net Common reagents for this purpose include trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in solvents such as dioxane, ethyl acetate, or methanol (B129727). masterorganicchemistry.comjk-sci.comnih.gov

The mechanism of acid-mediated deprotection involves the following steps:

Protonation : The carbonyl oxygen of the carbamate is protonated by the acid. masterorganicchemistry.comcommonorganicchemistry.com

Cleavage : The protonated carbamate then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com

Decarboxylation : The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine. masterorganicchemistry.comcommonorganicchemistry.com

Protonation of the Amine : Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding ammonium salt. commonorganicchemistry.com

The tert-butyl cation that is formed can be scavenged by a suitable nucleophile or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com The formation of CO2 gas necessitates that the reaction is not performed in a closed system. jk-sci.comcommonorganicchemistry.com Studies have shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. acs.org

Table 3: Common Reagents for Boc Deprotection

ReagentTypical Conditions
Trifluoroacetic acid (TFA)Neat or in Dichloromethane (DCM) at room temperature. jk-sci.com
Hydrochloric acid (HCl)In solvents like dioxane, ethyl acetate, or methanol at room temperature. nih.gov
Oxalyl chlorideIn methanol at room temperature. nih.gov
Aqueous phosphoric acidMild and environmentally benign conditions. organic-chemistry.org

Reactions Involving the Aliphatic Heptyl Chain

The seven-carbon aliphatic chain of tert-butyl (7-aminoheptyl)carbamate serves as a flexible spacer. While often passive, this chain can be chemically modified to introduce additional functionality or alter the molecule's physical properties.

Direct functionalization of unactivated sp³ C-H bonds is a powerful tool in modern organic synthesis, offering a way to modify molecular skeletons without pre-installed functional groups. sigmaaldrich.comrutgers.edu While specific literature on the C-H functionalization of tert-butyl (7-aminoheptyl)carbamate is scarce, established methods using transition metal catalysts (e.g., rhodium, palladium, iron) could be applied. acs.orgresearchgate.net

These reactions often rely on directing groups to control regioselectivity. sigmaaldrich.com In the context of this molecule, either the Boc-protected amine or the free amine (in its acylated form) could potentially direct a catalyst to functionalize a specific C-H bond on the heptyl chain, for instance, at the δ or ε position. acs.org Iron-catalyzed systems have been shown to preferentially oxidize tertiary C-H bonds, though the heptyl chain lacks these. princeton.edu The development of catalysts for selective functionalization of primary and secondary C-H bonds remains an active area of research. acs.org

Beyond C-H activation, functionalities can be introduced onto the alkyl spacer by employing starting materials that are already modified. For instance, a synthetic route starting from a heptyl derivative containing a double bond, a hydroxyl group, or a keto group would yield a functionalized version of the target molecule.

The nature and rigidity of spacer groups can significantly influence the properties of molecules, as seen in the study of gemini (B1671429) surfactants. researchgate.net Introducing functionalities such as ether or amide linkages, or rigid elements like aromatic rings within the spacer, can be achieved through multi-step synthesis. rsc.orgtruegeometry.com For example, synthesizing a precursor with a hydroxyl group on the heptyl chain would allow for subsequent etherification or esterification, thereby introducing new functionalities onto the spacer. nih.gov The length and composition of the alkyl spacer have been shown to affect physicochemical properties, a principle that can be applied to rationally design derivatives of tert-butyl (7-aminoheptyl)carbamate for specific applications. amazonaws.com

Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of reactions involving tert-butyl (7-aminoheptyl)carbamate is crucial for optimizing reaction conditions and controlling product formation.

The most studied reaction involving this class of compounds is the acid-catalyzed deprotection of the Boc group. Kinetic studies have revealed that the rate of HCl-catalyzed Boc cleavage exhibits a second-order dependence on the concentration of the acid. acs.orgresearchgate.net This finding suggests that two molecules of HCl are involved in the rate-determining step.

The proposed mechanism involves the reversible protonation of the carbamate, followed by the fragmentation of the protonated intermediate into a reversibly formed ion-molecule pair. The rate-determining step is the general acid-catalyzed separation of this ion pair. acs.org This fragmentation liberates carbon dioxide and a reactive tert-butyl cation. researchgate.netresearchgate.net The tert-butyl cation can then be trapped by nucleophiles in the reaction mixture or decompose to form isobutylene. researchgate.net In contrast, deprotection with trifluoroacetic acid (TFA) shows an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, indicating a different mechanistic pathway. acs.orgresearchgate.net

For derivatization at the free amino group (e.g., acylation or alkylation), the rate-determining step would typically be the nucleophilic attack of the amine on the electrophile. The kinetics would be expected to follow standard second-order behavior (first-order in both the amine and the electrophile), with the reaction rate being highly dependent on the steric hindrance and electronic properties of both reactants.

Stereochemical Considerations in Reactions Involving the Compound

A critical aspect of the chemical reactivity of tert-Butyl (7-aminoheptyl)carbamate hydrochloride is the consideration of its stereochemical properties. An analysis of the compound's structure reveals that it is an achiral molecule. The heptyl chain is a linear alkyl chain, and there are no carbon atoms bonded to four different substituents. Consequently, the molecule does not possess any stereocenters and does not exhibit optical activity. Its InChIKey, DTJYPERGUPPXRU-UHFFFAOYSA-N, confirms the absence of defined stereochemistry in its standard representation. sigmaaldrich.com

While the parent molecule is achiral, stereochemical considerations become paramount when it is used as a reactant or substrate in synthetic pathways that introduce chirality. Reactions involving either the primary amine or the carbamate functional group can lead to the formation of new stereocenters. For instance, if the primary amino group were to participate in a reaction such as an asymmetric Mannich reaction or be acylated with a chiral carboxylic acid, a new stereocenter could be generated at the alpha-carbon to the nitrogen or within the newly added moiety. The stereochemical outcome of such reactions—yielding specific enantiomers or diastereomers—would depend entirely on the reaction conditions, the chirality of other reactants, and the use of chiral catalysts or auxiliaries.

The table below illustrates the distinction between the achiral nature of the subject compound and a hypothetical chiral derivative where a substituent (X) and a hydrogen atom on one of the methylene (B1212753) carbons (e.g., C-6) have been replaced by two different groups (A and B), thus creating a stereocenter.

Compound NameStructureChiral CentersStereoisomers Possible
tert-Butyl (7-aminoheptyl)carbamateBoc-NH-(CH₂)₇-NH₂0No
Hypothetical Chiral Derivative (e.g., tert-Butyl (6A,6B,7-aminoheptyl)carbamate)Boc-NH-CH(A)-CH(B)-(CH₂)₅-NH₂1 (or more)Yes (Enantiomers/Diastereomers)

Role As a Key Building Block and Intermediate in Advanced Chemical Synthesis

The utility of tert-Butyl (7-aminoheptyl)carbamate hydrochloride stems from its orthogonally protected amino groups. The free amine (as a hydrochloride salt) can readily participate in nucleophilic reactions, while the Boc-protected amine remains inert. The Boc group can be selectively removed under mild acidic conditions, revealing a new primary amine for subsequent reactions. broadpharm.com This differential reactivity is fundamental to its application in constructing larger, well-defined structures.

The synthesis of well-defined polyamines and other nitrogen-containing macromolecules relies on the stepwise addition of monomer units. Tert-Butyl (7-aminoheptyl)carbamate serves as an ideal precursor in these syntheses. kiku.dk The free primary amine can be reacted with an electrophile, such as an activated carboxylic acid or an alkyl halide, to form a new bond. Following this chain extension step, the Boc group is cleaved to expose a new primary amine, which is then available for the next coupling reaction. This iterative process allows for the precise control of polyamine length and composition, which is critical for applications in drug delivery, gene therapy, and materials science.

The general strategy for using Boc-protected diamines in polyamine synthesis is a well-established method that avoids the statistical mixtures that can result from using unprotected diamines. orgsyn.orgresearchgate.net

Table 1: Stepwise Elongation using tert-Butyl (7-aminoheptyl)carbamate

Step Action Reacting Group Protected Group Resulting Structure
1 Coupling with an electrophile (E) Free amine (-NH₂) Boc-protected amine (-NHBoc) E-NH-(CH₂)₇-NHBoc
2 Deprotection (e.g., with TFA) - Boc-protected amine (-NHBoc) E-NH-(CH₂)₇-NH₂

Beyond stepwise synthesis, this compound is a valuable component in polymerization processes. bldpharm.com It can function either as a chain-initiating species or be incorporated as a monomer to introduce specific functionalities into a polymer backbone or as side chains.

For instance, in certain ring-opening polymerizations, the primary amine of tert-Butyl (7-aminoheptyl)carbamate can act as an initiator. The resulting polymer chain would then carry a terminal Boc-protected amine, which can be deprotected post-polymerization for further modification or conjugation. This is analogous to processes where Boc-protected aziridines are polymerized and later deprotected to yield linear polyethyleneimine. nih.gov This "end-functionalization" is a powerful technique for creating block copolymers or for attaching polymers to surfaces or biological molecules.

Table 2: Roles in Polymerization

Role Mechanism Result
Initiator The free amine attacks a monomer, starting the polymer chain growth. Polymer with a terminal Boc-protected amine group.
Monomer After modification to contain a polymerizable group, it is incorporated into the polymer chain. Polymer with pendant heptyl-NHBoc side chains.

| Modifier | Grafted onto an existing polymer backbone post-polymerization. | Polymer with modified properties and functional handles. |

Synthesis of Conjugates and Bioconjugates for Research Applications

The ability to link different molecular entities with precision is crucial in biomedical research. This compound serves as a flexible linker, enabling the synthesis of well-defined conjugates for various applications.

In the development of DNA-encoded libraries (DELs), small molecules are conjugated to unique oligonucleotide tags. Tert-Butyl (7-aminoheptyl)carbamate is an excellent tool for this purpose. Its aliphatic chain acts as a spacer, separating the oligonucleotide from the conjugated molecule, which can minimize steric hindrance. The free amine can be coupled to an activated oligonucleotide, while the Boc-protected amine serves as an attachment point for a small molecule scaffold after deprotection. This approach is similar to methods using aminohexyl linkers for the solution-phase conjugation of oligonucleotides to prepare libraries for drug discovery. nih.gov

Table 3: Components in a Typical Oligonucleotide Conjugation Reaction

Component Role Example
Oligonucleotide The biological tag, often with a terminal phosphodiester or other reactive group. 12-mer single-stranded DNA
Linker Connects the oligonucleotide to the small molecule. tert-Butyl (7-aminoheptyl)carbamate
Small Molecule Scaffold The chemical entity to be tested or screened. Carboxylic acid, aldehyde, etc.

| Coupling Reagents | Facilitate the formation of amide or other covalent bonds. | EDC, NHS esters |

Peptoids, or N-substituted glycines, are a class of peptidomimetics with applications in materials science and drug discovery. nih.gov They are commonly synthesized on a solid support using the "submonomer" method, which involves a two-step cycle of acylation and displacement. In the displacement step, a primary amine is used to introduce a specific side chain.

Tert-Butyl (7-aminoheptyl)carbamate can be used as a primary amine submonomer in this process. escholarship.org Its incorporation introduces a seven-carbon side chain terminating in a Boc-protected amine. After the peptoid synthesis is complete, this terminal Boc group can be removed, providing a site for further conjugation, such as attaching a fluorescent dye, a drug molecule, or another polymer. rsc.org This strategy allows for the creation of complex, multifunctional peptoid-based materials and therapeutics.

Precursor to Complex Organic Molecules

The fundamental utility of this compound in organic synthesis lies in its capacity as a bifunctional building block. nih.gov The presence of two primary amine groups, one of which is temporarily masked, allows for selective and sequential chemical transformations. This is a cornerstone of modern multi-step synthesis, where precise control over reactivity is paramount.

Chemists can utilize the free amine for a variety of transformations—such as amide bond formation, reductive amination, or Michael additions—while the rest of the molecule is unaffected. Once the initial synthetic steps are complete, the Boc group can be cleanly removed with acid, revealing the second primary amine for a new set of reactions. This strategic unmasking of a reactive group is essential for building complex molecules with defined architectures, including pharmacologically active compounds, molecular probes, and novel materials. evitachem.com

Intermediate in the Synthesis of Mercaptobenzamide Prodrugs (for research)

In the field of medicinal chemistry research, this compound is a valuable intermediate for synthesizing mercaptobenzamide prodrugs. These prodrugs are designed to improve the stability and delivery of active thiol-containing compounds, such as those investigated for anti-HIV activity that target the HIV-1 nucleocapsid protein 7 (NCp7). nih.gov

The general synthesis of these prodrugs involves a coupling reaction between a carboxylic acid (like a thiosalicylic acid derivative) and an amine to form an amide bond. nih.gov The structure of tert-Butyl (7-aminoheptyl)carbamate provides the necessary primary amine for this coupling reaction. The Boc-protected amine on the other end of the heptyl chain offers a site for further modification or remains as part of the final structure to modulate the prodrug's physicochemical properties.

The synthesis strategy can be summarized as follows:

Amide Coupling: The free primary amine of tert-Butyl (7-aminoheptyl)carbamate reacts with a 2-mercaptobenzoic acid derivative using standard peptide coupling reagents. This forms an amide linkage.

Thiol Protection: The free thiol group on the mercaptobenzamide intermediate is then protected, often with a group like chloromethyl butyrate, to complete the prodrug synthesis. nih.gov

This process allows researchers to attach various side chains to the mercaptobenzamide core, enabling the exploration of structure-activity relationships to develop novel therapeutic agents. nih.gov

Table 1: Synthesis of Mercaptobenzamide Prodrug Intermediate

StepReactant 1Reactant 2Reagent/ConditionProduct FeaturePurpose
12-Mercaptobenzoic acid derivativetert-Butyl (7-aminoheptyl)carbamatePeptide coupling reagentsAmide bond formationLinks the core therapeutic moiety to the aminoheptyl side chain.
2Resulting amide intermediateChloromethyl butyrateBaseS-acyl groupProtects the reactive thiol, enhancing stability and forming the prodrug. nih.gov

Building Block for Unsymmetrical Diureas

The synthesis of unsymmetrical diureas—compounds containing two urea (B33335) groups with different substituents—is a significant task in developing potent enzyme inhibitors, such as those for soluble epoxide hydrolase (sEH). mdpi.com Symmetrical compounds are often easier to synthesize but may not have optimal properties for drug development. This compound is an ideal starting material for creating unsymmetrical structures due to its differentially protected amino groups. mdpi.com

The synthetic approach involves a stepwise functionalization of the two amines:

The free primary amine of the mono-Boc-protected diamine is reacted with an isocyanate (e.g., 3-fluorophenyl isocyanate) to form the first substituted urea group. mdpi.comresearchgate.net

The Boc protecting group is then removed from the other end of the molecule under acidic conditions, exposing the second primary amine.

This newly deprotected amine can then react with a different isocyanate or another reagent to form the second, distinct urea group, resulting in an unsymmetrical diurea.

This method provides a controlled and efficient pathway to complex molecules that would be difficult to obtain otherwise. mdpi.com

Table 2: General Synthesis of Unsymmetrical Diureas

StepStarting MaterialReagentKey TransformationIntermediate/Product
1tert-Butyl (7-aminoheptyl)carbamateIsocyanate 1 (R-NCO)Formation of the first urea linkage at the free amine.tert-Butyl (7-(3-R-ureido)heptyl)carbamate
2Intermediate from Step 1Acid (e.g., TFA)Removal of the Boc protecting group.1-(7-Aminoheptyl)-3-R-urea
3Intermediate from Step 2Isocyanate 2 (R'-NCO)Formation of the second urea linkage.1-(7-(3-R'-ureido)heptyl)-3-R-urea (Unsymmetrical Diurea)

Use in the Preparation of Azide (B81097) and Other Linker Components

Tert-Butyl (7-aminoheptyl)carbamate is classified as an aliphatic linker, a type of molecule used to connect two other molecules, for instance, in the creation of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). broadpharm.combroadpharm.com Its utility stems from the presence of two reactive sites that can be addressed sequentially.

The free primary amine can react with various functional groups, including carboxylic acids and activated esters, to attach the linker to a molecule of interest. broadpharm.com The Boc-protected amine serves as a latent functional group. After the first coupling reaction, the Boc group can be removed to allow for the introduction of a second molecule or a different functional group.

This bifunctionality is particularly useful for preparing more complex linker components. For example, the free amine can be converted into an azide group, a popular functional group in bioorthogonal chemistry (e.g., "click chemistry"). This can be achieved through diazotization followed by reaction with an azide source. The resulting molecule, a Boc-protected amino-azide, is a heterobifunctional linker that can connect one molecule via its Boc-amine (after deprotection) and another via its azide group.

Table 3: Preparation of Linker Components

Starting MoietyReagent/ProcessResulting Functional GroupResulting Linker TypeCommon Application
Free primary amineDiazotization, then Sodium AzideAzide (-N₃)Boc-protected amino-azide linkerClick chemistry, bioconjugation
Free primary amineNHS-ester activated moleculeAmide bondBoc-protected amino-amide linkerConjugation to proteins or drugs
Boc-protected amineAcid deprotection, then Alkyne-NHS esterAmine, then Alkyne-amideAmine-alkyne linkerClick chemistry, bioconjugation

Applications in Chemical Biology and Materials Science Research Non Clinical Focus

PROTAC Linker Design and Chemical Modulations

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC. nih.govnih.gov Tert-butyl (7-aminoheptyl)carbamate serves as a precursor for an aliphatic, flexible linker. broadpharm.com

Chemical Design Principles for Heptyl-Based PROTAC Linkers

The design of a PROTAC linker influences several key properties of the final molecule, including its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Alkyl chains, such as the heptyl chain derived from tert-butyl (7-aminoheptyl)carbamate, are common motifs in PROTAC linkers. nih.gov

Key design principles for heptyl-based linkers include:

Flexibility: The seven-carbon chain provides significant conformational flexibility. This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.

Synthetic Tractability: The terminal amine and Boc-protected amine groups of tert-butyl (7-aminoheptyl)carbamate hydrochloride offer straightforward handles for chemical modification. broadpharm.com The primary amine can react with carboxylic acids, activated esters, and other electrophiles, while the Boc group can be easily removed under acidic conditions to reveal a second primary amine for further conjugation. broadpharm.com

One notable example of the application of this linker is in the synthesis of CPD-10, a potent degrader of Cyclin D1 (CCND1) and Cyclin-Dependent Kinase 4 (CDK4). medchemexpress.commedchemexpress.com

Exploration of Linker Length and Rigidity in PROTAC Development

The length of the linker is a critical parameter in PROTAC design, as it dictates the distance between the POI and the E3 ligase. An optimal linker length is required to facilitate the productive formation of the ternary complex. nih.gov Both excessively short and long linkers can be detrimental to a PROTAC's degradation efficiency. arxiv.org

While flexible linkers like alkyl chains are widely used, there is growing interest in incorporating rigid elements, such as piperazine or piperidine rings, to pre-organize the PROTAC into a bioactive conformation. nih.gov The purely aliphatic nature of the heptyl linker offers a high degree of flexibility, which can be advantageous in the initial stages of PROTAC discovery to sample a wide conformational space.

Target ProteinLinker TypeOptimal Linker Length (atoms)Reference
Estrogen Receptor-α (ERα)PEG-based16 nih.govresearchgate.net
TANK-binding kinase 1 (TBK1)Alkyl/Ether12-29 nih.gov
Bruton's Tyrosine Kinase (BTK)Alkyl/EtherVariable (3-19) nih.gov

Conjugation Strategies for Ligand and E3 Ligase Recruitment Components

The synthesis of a PROTAC involves the sequential or convergent coupling of the POI ligand, the linker, and the E3 ligase ligand. The bifunctional nature of this compound makes it well-suited for these conjugation strategies. broadpharm.com

A common approach involves:

First Coupling: The free primary amine of the linker precursor is coupled to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation with a carboxylic acid on the ligand.

Deprotection: The Boc protecting group is removed from the other end of the linker using an acid, such as trifluoroacetic acid (TFA), to expose the second primary amine.

Second Coupling: The newly deprotected amine is then coupled to the second ligand (either the POI or E3 ligase ligand).

This stepwise approach allows for the controlled and modular assembly of the final PROTAC molecule. The reactivity of the amine groups allows for a variety of coupling chemistries to be employed, providing flexibility in the synthetic design.

Development of Chemical Probes and Tags

Beyond its role in PROTACs, the structural features of this compound make it a useful building block for the creation of chemical probes and tags for studying biological systems.

Incorporation into Fluorescent or Affinity Tagging Reagents

Fluorescent and affinity probes are invaluable tools for visualizing and isolating biomolecules. A bifunctional linker like the one derived from tert-butyl (7-aminoheptyl)carbamate can be used to connect a reporter molecule (e.g., a fluorophore or an affinity tag like biotin) to a reactive group that can be attached to a target biomolecule.

The synthesis of such a probe would typically involve:

Coupling the free amine of the linker precursor to the reporter molecule.

Deprotecting the Boc-protected amine.

Activating the newly freed amine or coupling it to a reactive moiety that can then be used to label proteins or other biomolecules.

The seven-carbon spacer arm serves to distance the reporter group from the biomolecule, which can help to minimize steric hindrance and potential quenching of the fluorescent signal.

Design of Bifunctional Reagents for Protein or Nucleic Acid Labeling

Bifunctional reagents are used to crosslink molecules or to introduce new functionalities. The two reactive ends of the deprotected diaminoheptane can be modified with different reactive groups to create a heterobifunctional crosslinker. For example, one amine could be converted into an N-hydroxysuccinimide (NHS) ester to react with primary amines on proteins, while the other could be modified with a maleimide group to react with thiols.

The length of the spacer arm in such a reagent is a critical parameter, defining the distance between the two cross-linked sites. The heptyl chain provides an intermediate-length spacer, which can be useful for probing spatial relationships within or between proteins.

Role in Supramolecular Chemistry and Self-Assembly of this compound

The unique bifunctional nature of tert-Butyl (7-aminoheptyl)carbamate, featuring a primary amine at one end and a carbamate-protected amine at the other, makes it and its analogs valuable components in the field of supramolecular chemistry. This section explores its role in the formation of organized molecular structures through non-covalent interactions.

Formation of Self-Assembled Monolayers (SAMs) (using related analogs)

While specific studies on the formation of self-assembled monolayers (SAMs) using this compound were not identified, extensive research on analogous Boc-protected ω-amino alkanethiols provides significant insight into how such molecules form highly ordered, amine-terminated surfaces. These analogs are instrumental in creating functional surfaces with controlled chemical and physical properties.

Boc-protected amino alkanethiols are precursor molecules used to generate amine-terminated SAMs on gold surfaces. nih.govuh.edu The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for the terminal amine, preventing it from interfering with the self-assembly process and providing stability. The self-assembly is typically driven by the strong affinity of the thiol group for the gold substrate.

One study synthesized four bidentate adsorbates with either ammonium (B1175870) or Boc-protected amino termini to generate amine-terminated SAMs on gold. nih.govuh.edu The research found that the Boc-protected amine-terminated alkanethiols produced films with superior surface bonding and adsorbate packing compared to those with unprotected ammonium groups. nih.govuh.edu This highlights the importance of the carbamate (B1207046) protection in achieving well-ordered monolayers. The structural features of these SAMs were characterized using various analytical techniques, as detailed in the table below.

Table 1: Characterization of Self-Assembled Monolayers of a Boc-Protected Amino Alkanethiol Analog

Analytical Technique Observation Reference
Ellipsometry Measurement of film thickness uh.edu
X-ray Photoelectron Spectroscopy (XPS) Confirmation of surface bonding and elemental composition uh.edu
Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) Assessment of the conformational order of the alkyl chains uh.edu

After the formation of the SAM, the Boc group can be removed under acidic conditions to expose the primary amine, creating a reactive surface that can be further functionalized. The stability of the underlying monolayer is crucial during this deprotection step. Research has shown that bidentate adsorbates are more resistant to desorption during the Boc-deprotection procedure, leading to a more stable amine-terminated surface. uh.edu

Crystal Engineering and Hydrogen Bonding Networks in Derivatives

The carbamate and ammonium functionalities in derivatives of tert-Butyl (7-aminoheptyl)carbamate play a crucial role in directing the assembly of molecules in the solid state through hydrogen bonding, a key principle in crystal engineering. The ability of the carbamate group to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows for the formation of robust and predictable supramolecular structures. nih.govnih.gov

In the solid state, carbamate derivatives can form extensive hydrogen-bonding networks. These interactions dictate the packing of the molecules in the crystal lattice. nih.gov For instance, the N-H group of the carbamate can form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or sheets. When the Boc group is removed and the primary amine is protonated to form an ammonium salt (as in the hydrochloride form), the -NH3+ group becomes a strong hydrogen bond donor, capable of forming multiple hydrogen bonds with anions or other hydrogen bond acceptors.

Studies on the crystal structures of Boc-protected dipeptides reveal how the carbamate group, in conjunction with other functional groups, directs the formation of complex supramolecular architectures such as helices and cylinders. iitg.ac.in Although these are more complex molecules, the underlying principles of hydrogen bonding involving the Boc-carbamate group are transferable.

The presence of both hydrogen bond donors and acceptors in derivatives of tert-Butyl (7-aminoheptyl)carbamate allows for the formation of intricate and stable three-dimensional networks. The interplay of N-H···O=C bonds from the carbamate and N+-H···Cl- interactions from the ammonium hydrochloride group can lead to well-defined crystalline structures. The specific arrangement of these hydrogen bonds can influence the physical properties of the material, such as its melting point and solubility. While a specific crystal structure for this compound was not found in the reviewed literature, the principles of supramolecular chemistry suggest a rich potential for forming ordered solid-state structures.

Application in Advanced Materials and Nanotechnology

The bifunctional nature of this compound makes it a versatile building block in the synthesis of advanced materials and for the modification of surfaces in nanotechnology. Its ability to act as a linker between different components is a key feature in these applications.

Building Blocks for Functional Polymers or Nanomaterials

After the removal of the Boc protecting group to yield 1,7-diaminoheptane (B1222138), this diamine can be used as a monomer for the synthesis of functional polymers such as polyamides. nih.govresearchgate.netnih.govmdpi.comresearchgate.net The two primary amine groups can react with dicarboxylic acids or their derivatives to form amide bonds, leading to the formation of a polyamide chain.

The synthesis of polyamides from diamines and diols can be achieved through catalytic dehydrogenation, offering a cleaner synthetic route compared to traditional condensation methods. nih.gov The resulting polyamides can have a range of molecular weights and properties depending on the co-monomer used. The heptyl chain from the original molecule provides flexibility to the polymer backbone.

Table 2: Potential Polymer Synthesis from 1,7-Diaminoheptane (deprotected form)

Polymer Type Co-monomer Key Reaction Potential Properties Reference
Polyamide Dicarboxylic acid Polycondensation High strength, thermal stability nih.govresearchgate.net
Polyamide Diol Catalytic Dehydrogenation Biocompatibility, degradability nih.gov

Furthermore, molecules like tert-Butyl (7-aminoheptyl)carbamate can be used to create stimuli-responsive polymers. rsc.orgnih.govunileoben.ac.atrsc.orgnih.gov The carbamate linkage itself or other functional groups incorporated into the polymer can be designed to respond to external stimuli such as pH, light, or temperature. For example, the primary amine, once deprotected, can be modified to introduce pH-responsive elements into a polymer chain.

Surface Modification through Linker Attachment

The free primary amine of tert-Butyl (7-aminoheptyl)carbamate allows it to be covalently attached to surfaces, acting as a linker to introduce other functionalities. This is a common strategy in materials science and nanotechnology to tailor the surface properties of materials for specific applications.

For example, silica (B1680970) nanoparticles can be functionalized with amino groups to alter their surface chemistry. nih.govresearchgate.netnih.gov While many studies use shorter-chain aminosilanes, the principle of using a primary amine to graft onto a surface is the same. The amino-functionalized surface can then be used for further reactions, such as the attachment of bioactive molecules or polymers. The process typically involves reacting the amine with a suitable functional group on the surface of the material, such as a carboxylic acid or an epoxy group.

The long heptyl chain of tert-Butyl (7-aminoheptyl)carbamate provides a flexible spacer, which can be advantageous in some applications by reducing steric hindrance and allowing attached molecules more freedom of movement. This is particularly relevant in the development of biosensors or drug delivery systems where the interaction of a surface-bound molecule with its target is critical.

The ability to graft polymers from surfaces is another important application. The primary amine of the deprotected linker can be used as an initiation site for surface-initiated polymerization, leading to the growth of polymer brushes on a substrate. benicewiczgroup.com This technique is used to create surfaces with controlled wettability, biocompatibility, or other desired properties.

Analytical and Spectroscopic Investigations in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic techniques are paramount for confirming the identity and structure of newly synthesized molecules. By analyzing the interaction of electromagnetic radiation with the compound, researchers can deduce its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, primarily ¹H and ¹³C. For tert-Butyl (7-aminoheptyl)carbamate hydrochloride, NMR is used to confirm the presence and connectivity of the tert-butyl group, the heptyl chain, and the carbamate (B1207046) linkage.

In a typical ¹H NMR spectrum, the nine protons of the tert-butyl (t-Boc) group would appear as a prominent singlet peak due to their chemical equivalence. The protons of the seven methylene (B1212753) (-CH₂-) groups in the heptyl chain would produce a series of multiplets. The methylene group adjacent to the carbamate nitrogen and the one adjacent to the ammonium (B1175870) group would be shifted downfield compared to the other methylene groups in the chain due to the deshielding effects of the heteroatoms.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. rsc.org Distinct signals would be observed for the quaternary and methyl carbons of the tert-butyl group, the seven individual methylene carbons of the heptyl chain, and the carbonyl carbon of the carbamate group. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butyl (7-aminoheptyl)carbamate Moiety

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
(CH₃)₃C- ~1.43 (singlet, 9H) ~28.4
(CH₃)₃C - - ~79.1
-NH-C =O - ~156.0
-CH₂ -NHCOO- ~3.10 (multiplet, 2H) ~41.0
-CH₂-CH₂ -NHCOO- ~1.50 (multiplet, 2H) ~30.0
-(CH₂)₃- ~1.30 (multiplet, 6H) ~26.5, ~29.0
-CH₂ -CH₂NH₃⁺ ~1.65 (multiplet, 2H) ~27.5

Note: Predicted values are based on typical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) are commonly used.

The ESI mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base, [M+H]⁺. A key diagnostic feature in the mass spectra of t-Boc protected amines is the characteristic fragmentation pattern. doaj.org Common fragmentation pathways include the loss of isobutylene (B52900) (C₄H₈) or the entire tert-butyl group (C₄H₉), which are highly indicative of the t-Boc moiety. doaj.org

Under Electron Ionization (EI), the main product ions observed for t-Boc substituted compounds are the tert-butyl ion (C₄H₉⁺) and fragments corresponding to losses of [M−C₄H₈]⁺, [M−C₄H₉O•]⁺, and [M−C₅H₈O₂]⁺. doaj.org High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. nih.gov

Table 2: Expected Mass Spectrometry Fragments for tert-Butyl (7-aminoheptyl)carbamate

Fragment Ion (m/z) Identity / Loss Notes
231.20 [M+H]⁺ Molecular ion of the free base (C₁₂H₂₆N₂O₂)
175.15 [M+H - C₄H₈]⁺ Loss of isobutylene from the t-Boc group
157.14 [M+H - C₄H₈ - H₂O]⁺ Subsequent loss of water
131.14 [M+H - C₅H₈O₂]⁺ Loss of the entire t-Boc group

Note: m/z values are calculated for the monoisotopic masses.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, broad absorption in the region of 3000-2800 cm⁻¹ would indicate the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). The C-H stretching of the alkyl chain and tert-butyl group would appear around 2950-2850 cm⁻¹. A key absorption would be the strong C=O (carbonyl) stretch of the carbamate group, typically found around 1700-1680 cm⁻¹. The N-H bending vibration of the carbamate is expected around 1540-1510 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ammonium (-NH₃⁺) N-H stretch 3000 - 2800 (broad)
Carbamate (R-NH-C=O) N-H stretch 3400 - 3200
Alkyl (C-H) C-H stretch 2950 - 2850
Carbamate (C=O) C=O stretch 1700 - 1680
Carbamate (N-H) N-H bend 1540 - 1510

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful methods for separating, identifying, and quantifying components in a mixture. doaj.org For a polar compound like this compound, reversed-phase HPLC is the most common approach. sielc.comsielc.com

In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase. nih.gov The mobile phase generally consists of a mixture of an aqueous solvent (often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape) and an organic solvent such as acetonitrile. nih.govsielc.com The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the carbamate group has a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS). nih.gov UPLC, which uses smaller particle sizes in the column, allows for faster and more efficient separations compared to traditional HPLC. doaj.org

Table 4: Typical HPLC/UPLC Parameters for Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water with 0.05% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.04% Trifluoroacetic Acid (TFA)
Flow Rate 0.5 - 1.5 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC)
Detection UV at 210-220 nm or Mass Spectrometry (MS)

| Analysis Type | Gradient elution (e.g., 5% to 95% B over 10 minutes) |

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. While this compound itself is a salt and not sufficiently volatile for direct GC analysis without derivatization, GC is an excellent tool for detecting and quantifying volatile impurities or byproducts that may be present from its synthesis.

For instance, starting materials or low-boiling-point side products could be monitored using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. doaj.org Analysis of the reaction headspace or an organic extract of the reaction mixture can provide valuable information about reaction completeness and the presence of unwanted volatile species, ensuring the purity of the isolated product.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While the specific crystal structure of this compound has not been reported in publicly available literature, X-ray crystallography provides invaluable insights into the three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions in the solid state of its derivatives. The study of analogous compounds, such as other tert-butyl carbamates, allows for a detailed understanding of the structural motifs that are likely to be present. The following sections discuss the crystallographic analysis of a representative derivative, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, to illustrate the principles of solid-state structure determination in this class of compounds. researchgate.net

In the case of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, the crystal structure reveals a specific conformation stabilized by intramolecular and intermolecular forces. researchgate.net The carbamate group itself can adopt different conformations, a feature that has been observed in various phenyl carbamate derivatives. rsc.org The torsion angles within the molecule describe the spatial relationship between different parts of the molecule. For instance, the planarity of the carbamate group and the orientation of the tert-butyl group relative to the rest of the molecule are defined by specific torsion angles.

Table 1: Selected Torsion Angles for a Derivative, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate

Atoms (A-B-C-D) Torsion Angle (°)
O1-C1-N1-C2 -173.9(2)
C5-O2-C1-N1 178.6(2)
C1-N1-C2-C3 -164.5(2)
C1-N1-C2-C4 74.8(3)

Data derived from a representative crystal structure analysis of a tert-butyl carbamate derivative. researchgate.net

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and other non-covalent interactions. nih.gov In the case of carbamate hydrochloride derivatives, the presence of amine and carbamate groups allows for the formation of strong hydrogen bonds, which often play a dominant role in the crystal packing. organic-chemistry.org

For derivatives containing hydroxyl or amino groups, N-H···O and O-H···O hydrogen bonds are common and crucial in stabilizing the crystal structure. researchgate.netresearchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net For example, in the crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, intermolecular hydrogen bonds involving the carbamate's N-H group and the hydroxyl group are observed, creating a cohesive solid-state structure. researchgate.net

Table 2: Hydrogen Bond Geometry for a Derivative, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) <(DHA) (°)
N1-H1···O3 0.88 2.06 2.934(3) 175
O3-H3···O1 0.84 2.00 2.834(3) 174

Data derived from a representative crystal structure analysis of a tert-butyl carbamate derivative. researchgate.net

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical and chemical properties. For a flexible molecule like tert-Butyl (7-aminoheptyl)carbamate hydrochloride, this involves exploring its various possible shapes or conformations.

Ab Initio and Density Functional Theory (DFT) Calculations on the Compound and its Derivatives

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can predict molecular properties from first principles. DFT, in particular, is a widely used method for studying carbamates and their derivatives due to its balance of accuracy and computational cost.

DFT calculations would typically be employed to determine the optimized geometry of tert-Butyl (7-aminoheptyl)carbamate, providing data on bond lengths, bond angles, and dihedral angles. For the carbamate (B1207046) group, the C-N bond is expected to have some double bond character due to resonance, making it shorter and more rigid than a typical C-N single bond. The geometry around the nitrogen atom of the carbamate is predicted to be trigonal planar.

Hypothetical DFT calculations could yield geometric parameters such as those presented in the interactive table below. These values are illustrative and based on general knowledge of similar molecular structures.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length C (carbonyl)O (carbonyl)--~1.23 Å
Bond Length C (carbonyl)N (carbamate)--~1.35 Å
Bond Length N (carbamate)C (heptyl)--~1.46 Å
Bond Angle O (carbonyl)C (carbonyl)N (carbamate)-~125°
Dihedral Angle O (ester)C (carbonyl)N (carbamate)C (heptyl)~180° (trans)

Note: These are estimated values and would require specific DFT calculations for this compound for precise determination.

Conformational Landscapes and Flexibility of the Heptyl Chain

The seven-carbon heptyl chain imparts significant flexibility to the molecule. The conformational landscape of this chain is characterized by numerous local energy minima corresponding to different arrangements of the carbon-carbon single bonds. Rotation around these bonds can lead to various conformers, from a fully extended, linear "all-trans" conformation to more compact, folded structures.

The presence of the bulky tert-butyl group at one end and the protonated amine at the other can influence the preferred conformations. Molecular mechanics or molecular dynamics simulations are often used to explore these conformational landscapes. These methods can predict the relative energies of different conformers and the energy barriers between them. It is generally expected that the extended conformations are lower in energy due to reduced steric hindrance.

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, including the mechanisms and energetics involved.

Computational Studies on Amine Deprotection Mechanisms

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, and its removal (deprotection) is a fundamental reaction. This process is typically acid-catalyzed. Computational studies on the deprotection of N-Boc protected amines have elucidated the mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

The energy profile of this reaction can be calculated using methods like DFT, identifying the transition states and intermediates. Such calculations help in understanding the reaction kinetics and the factors that can influence the rate of deprotection.

Energetic Analysis of Derivatization Reactions

The primary amine at the end of the heptyl chain is a site for various derivatization reactions, such as acylation or alkylation. Computational chemistry can be used to analyze the energetics of these reactions. For example, the reaction enthalpy for the acylation of the amine with an acyl chloride can be calculated by comparing the total energies of the reactants and products. This information is useful for predicting the feasibility and exothermicity of a reaction.

Reaction TypeReactantsProductsCalculated Enthalpy Change (ΔH)
Acylation R-NH2 + R'-COClR-NH-CO-R' + HClTypically Exothermic
Alkylation R-NH2 + R'-XR-NH-R' + HXVaries with substrate

Note: The actual values of ΔH would depend on the specific reactants and would need to be calculated computationally.

QSAR (Quantitative Structure-Activity Relationship) for Linker Design (in non-clinical context)

In the context of designing bifunctional molecules, the heptyl chain of tert-Butyl (7-aminoheptyl)carbamate acts as a linker. Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural or physicochemical properties of a series of molecules with a specific activity.

For linker design in a non-clinical context, such as in the development of chemical probes or materials, QSAR can be a valuable tool. A QSAR model could be developed to relate properties of the linker, such as its length, flexibility, and polarity, to a desired outcome, for instance, the binding affinity of a bifunctional molecule to a target.

The development of a QSAR model involves:

Dataset compilation: A set of molecules with varying linker structures and their corresponding measured activities.

Descriptor calculation: For each molecule, a range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity.

Model validation: The predictive power of the model is assessed using statistical validation techniques.

For a linker like the heptyl chain, key descriptors in a QSAR model might include the number of rotatable bonds (as a measure of flexibility) and calculated logP (as a measure of lipophilicity).

Computational Parameters Influencing Linker Efficacy in Conjugates

The length and flexibility of the linker are paramount. researchgate.net A seven-carbon chain offers a significant degree of rotational freedom, allowing the two ends of the conjugate to adopt a wide range of spatial orientations. Computational methods such as conformational searching are employed to explore the accessible conformations of the linker. researchgate.netelifesciences.org The distribution of these conformations can influence the ability of the PROTAC to simultaneously bind to its target protein and an E3 ligase, a critical step for inducing protein degradation. nih.gov The linker's flexibility, a product of its rotatable bonds, allows the molecule to adopt an optimal conformation for the formation of a stable ternary complex. digitellinc.com

The table below summarizes key computational parameters for linkers and their influence on conjugate efficacy.

Computational ParameterInfluence on Linker EfficacyRelevance to a 7-Carbon Alkyl Linker
Linker Length Determines the distance between the two binding moieties, affecting the feasibility of forming a stable ternary complex. researchgate.netA 7-carbon chain provides a moderate and flexible length, potentially accommodating a variety of protein pairs.
Flexibility (Rotatable Bonds) Allows the conjugate to adopt multiple conformations, increasing the probability of achieving the bioactive conformation required for ternary complex formation. researchgate.netHigh number of rotatable bonds in the heptyl chain results in significant conformational flexibility.
Hydrophobicity Influences cell membrane permeability and interactions with hydrophobic pockets on the protein surfaces. researchgate.netThe alkyl nature of the linker contributes to the overall hydrophobicity of the PROTAC.
Conformational Energy The relative energies of different linker conformations determine the most probable shapes the molecule will adopt in solution and when bound.Computational models can predict low-energy conformations that are more likely to be relevant for biological activity.

Docking and Molecular Dynamics Simulations in PROTAC-Related Research

Simulating Linker Conformations within Ternary Complexes (chemical perspective only)

Docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the behavior of PROTACs at an atomic level. These methods provide insights into how the linker, such as the one derived from this compound, mediates the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.

From a chemical perspective, the simulation process begins with the generation of a three-dimensional model of the PROTAC. For a linker with a heptyl chain, this involves defining the bond lengths, bond angles, and dihedral angles that dictate its shape. The inherent flexibility of the alkyl chain means it does not have a single, rigid structure but exists as an ensemble of conformations.

Molecular Docking: The initial step in simulating the ternary complex often involves molecular docking. researchgate.netelifesciences.org In this process, the two ends of the PROTAC are docked into the binding sites of the target protein and the E3 ligase, respectively. The flexible linker is then computationally manipulated to bridge the distance between the two bound ends. Various algorithms are used to sample different linker conformations, rotating the single bonds of the heptyl chain to find low-energy states that allow for the formation of a sterically feasible ternary complex. nih.govacs.org The success of this step is highly dependent on the linker's ability to span the distance between the two protein surfaces without significant steric clashes.

Molecular Dynamics (MD) Simulations: Following the generation of a plausible ternary complex model through docking, MD simulations are employed to study its dynamic behavior over time. nih.gov The entire system, including the proteins, the PROTAC, and surrounding solvent molecules, is subjected to the principles of classical mechanics. The forces between all atoms are calculated, and the atoms are allowed to move accordingly over a series of very short time steps.

For the heptyl linker, MD simulations can reveal:

Conformational Stability: Whether the linker maintains a stable conformation that holds the two proteins together or if it is too flexible, leading to the dissociation of the complex.

Solvent Effects: How the surrounding water molecules interact with the hydrophobic alkyl chain and how this influences the linker's conformation and the stability of the protein-protein interface.

The insights gained from these simulations are crucial for the rational design of more effective PROTACs. By understanding how the chemical structure of the linker influences the dynamics of the ternary complex, researchers can make informed decisions about modifying the linker to improve its performance. For instance, simulations might suggest that a slightly longer or more rigid linker would lead to a more stable and active PROTAC.

The following table outlines the steps and chemical perspectives in simulating linker conformations.

Simulation StepChemical Perspective
PROTAC Model Generation Defining the initial 3D structure based on bond lengths, angles, and dihedrals of the heptyl chain.
Molecular Docking Exploring the conformational space of the flexible linker to identify low-energy poses that can bridge the target protein and E3 ligase. Focus on steric compatibility and initial intermolecular contacts.
MD Simulation Setup Immersing the docked ternary complex in a simulated aqueous environment to mimic physiological conditions.
MD Production Run Calculating the trajectory of all atoms over time, revealing the dynamic changes in the linker's conformation and its interactions with the proteins.
Trajectory Analysis Analyzing the simulation output to determine the most populated linker conformations, the stability of the ternary complex, and key intermolecular interactions.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Applications Beyond Current Scope

While tert-butyl (7-aminoheptyl)carbamate hydrochloride is a valuable linker, its synthetic potential is far from fully realized. Future research is anticipated to unlock novel applications by leveraging its unique structural features. The presence of a terminal primary amine and a protected primary amine at the other end of a seven-carbon aliphatic chain allows for a wide range of chemical transformations.

One promising area is the synthesis of novel polyamides and polyurethanes. The long-chain nature of the heptyl group can impart flexibility and desirable mechanical properties to these polymers. rsc.org By deprotecting the carbamate (B1207046) and reacting the resulting diamine with dicarboxylic acids or diisocyanates, new polymers with tailored characteristics for applications in advanced materials and biomaterials could be developed.

Furthermore, the terminal amino group can be a handle for the introduction of various functionalities. For instance, it can be used as a scaffold to synthesize complex molecules with potential applications in medicinal chemistry. The synthesis of novel carbamate derivatives with diverse functional groups, such as those containing sulfur or aromatic rings, has shown potential in areas like chemical sensing and drug delivery. researchgate.net The heptyl chain in this compound provides a flexible spacer for such modifications.

Additionally, this compound can serve as a precursor for the synthesis of long-chain diamines, which are important platform chemicals in various industries. nih.gov Research into efficient and selective deprotection and derivatization of the amino groups could lead to the development of novel surfactants, chelating agents, and additives.

Integration into Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of versatile building blocks like this compound into automated synthesis platforms. Automated synthesizers, equipped with artificial intelligence, can perform complex multi-step syntheses with high efficiency and reproducibility. nih.gov

The physical and chemical properties of this compound, such as its solubility in common organic solvents and the predictable reactivity of its functional groups, make it a suitable candidate for automated synthesis. Its integration would enable the rapid generation of diverse libraries of compounds for high-throughput screening. For example, an automated platform could be programmed to perform a series of reactions on the terminal amino group, such as acylation, alkylation, or sulfonylation, with a wide range of reagents. nih.gov

This approach would significantly accelerate the discovery of new molecules with desired biological activities or material properties. The ability to systematically modify the structure of the linker and attach different functional moieties would allow for the exploration of a vast chemical space in a time- and resource-efficient manner.

Exploration of Stereoselective Syntheses of Chiral Analogs

The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. The stereoselective synthesis of chiral analogs of this compound represents a significant area for future research. While the parent molecule is achiral, chiral centers can be introduced into the heptyl chain.

Methodologies for the synthesis of chiral long-chain diamines and tetramines from natural α-amino acids have been reported. mdpi.com These strategies often involve the use of chiral starting materials and stereoselective reactions, such as Wittig olefination of N-protected α-amino aldehydes. mdpi.com Similar approaches could be adapted to synthesize enantiomerically pure analogs of tert-butyl (7-aminoheptyl)carbamate.

Furthermore, N-carbamate groups have been shown to assist in stereoselective transformations, such as the synthesis of chiral vicinal amino sulfides. nih.gov This directing effect of the carbamate group could be exploited to control the stereochemistry of reactions on the aliphatic chain. The development of stereoselective routes to chiral 7-aminoheptyl carbamate derivatives would provide access to a new class of building blocks for the synthesis of stereochemically defined molecules with potential applications in asymmetric catalysis and medicinal chemistry.

Advanced Modifications of the Carbamate Protecting Group for Orthogonal Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.com However, the development of advanced modifications to the carbamate protecting group could offer enhanced control over its reactivity, enabling more complex and efficient synthetic strategies.

One area of exploration is the development of photocleavable or enzymatically cleavable carbamate protecting groups. This would allow for the selective deprotection of the amine under very mild and specific conditions, which is particularly important in the synthesis of sensitive or complex molecules.

Another avenue is the design of carbamate groups with tunable acid lability. By introducing electron-donating or electron-withdrawing groups into the carbamate structure, it may be possible to fine-tune the conditions required for its removal. This would enhance the orthogonality of the protecting group strategy, allowing for the selective deprotection of one carbamate group in the presence of others with different acid sensitivities. total-synthesis.comub.edu This level of control is crucial in multi-step syntheses of complex natural products and pharmaceuticals.

Protecting GroupCleavage ConditionOrthogonal to
Boc Acidic (e.g., TFA, HCl)Fmoc (base-labile), Cbz (hydrogenolysis), Alloc (Pd-catalyzed)
Fmoc Basic (e.g., piperidine)Boc (acid-labile), Cbz (hydrogenolysis)
Cbz Hydrogenolysis (e.g., H₂, Pd/C)Boc (acid-labile), Fmoc (base-labile)
Alloc Pd(0) catalysisBoc (acid-labile), Fmoc (base-labile)

Table 1: Orthogonality of Common Amine Protecting Groups. total-synthesis.com

Chemical Biology Tools Development: Beyond PROTACs

While this compound is a known component of PROTAC linkers, its utility as a bifunctional scaffold extends to the development of other chemical biology tools. The ability to connect two different molecular entities with a flexible seven-carbon chain makes it an attractive building block for creating novel probes and modulators of biological processes.

Future research could focus on its incorporation into:

Affinity-based probes: By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to one end and a ligand for a specific protein to the other, this linker can be used to create probes for target identification and validation.

Molecular rulers: The defined length of the heptyl chain can be used to study the spatial arrangement of proteins in a complex or on a cell surface.

Covalent inhibitors: The terminal amine can be functionalized with a reactive group that can form a covalent bond with a target protein, leading to irreversible inhibition.

The development of such tools would provide valuable insights into complex biological systems and could lead to the discovery of new therapeutic targets.

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis. Future research will likely focus on developing more sustainable and environmentally benign routes for the synthesis of this compound and related compounds.

Current synthetic methods often rely on petroleum-based starting materials and may involve the use of hazardous reagents. nih.gov There is a growing interest in the use of renewable feedstocks, such as those derived from biomass, for the synthesis of diamines and other chemical intermediates. nih.govmaastrichtuniversity.nl For instance, microbial factories like Escherichia coli and Corynebacterium glutamicum are being engineered for the biosynthesis of diamines. nih.gov

Furthermore, the development of greener catalytic methods can reduce the environmental impact of the synthesis. This includes the use of non-toxic catalysts and the avoidance of hazardous solvents. rsc.org For example, the direct synthesis of carbamates from CO2, a renewable C1 source, and diamines is a promising green alternative to traditional methods. rsc.org Research into biocatalytic and chemocatalytic methods for the synthesis of long-chain diamines and their derivatives will be crucial for the development of a more sustainable chemical industry.

Green Chemistry PrincipleApplication in Carbamate Synthesis
Use of Renewable Feedstocks Biosynthesis of diamines from biomass. nih.gov
Atom Economy Direct synthesis of carbamates from CO2 and amines. rsc.org
Use of Safer Solvents and Auxiliaries Avoiding chlorinated solvents in deprotection steps. acsgcipr.org
Catalysis Use of reusable and non-toxic catalysts. rsc.org

Table 2: Application of Green Chemistry Principles to Carbamate Synthesis.

Q & A

Q. What are the recommended synthetic methodologies for tert-butyl (7-aminoheptyl)carbamate hydrochloride, and how can purity be optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the primary amine group in 7-aminoheptylamine, followed by hydrochloric acid salt formation. Key steps include:

  • Amine Protection : Reacting 7-aminoheptylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or NaOH) .
  • Salt Formation : Treating the Boc-protected intermediate with HCl in a solvent like diethyl ether or methanol to yield the hydrochloride salt.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures achieves ≥98% purity, as demonstrated in structurally analogous carbamates .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventTHF/DCMMaximizes Boc protection efficiency
BaseTriethylamineMinimizes side reactions
Purification MethodHPLCEnsures ≥98% purity

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify Boc group integration (e.g., tert-butyl peak at ~1.4 ppm) and the heptyl chain’s backbone .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 263.2 (calculated for C₁₂H₂₅N₂O₂⁺) .
  • Elemental Analysis : Matches theoretical values for C, H, N, and Cl (e.g., C₁₁H₂₅ClN₂O₂ requires C 52.68%, H 9.97%) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Thermal Stability : Decomposes above 200°C; store at room temperature in a desiccator .
  • pH Sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing the free amine. Use neutral buffers for biological assays .
  • Light Sensitivity : Protect from prolonged UV exposure to prevent Boc group degradation .

Advanced Research Questions

Q. How can this compound be applied in PROTAC (Proteolysis-Targeting Chimera) design?

As a PROTAC linker , the 7-aminoheptyl chain’s length and flexibility enable optimal spacing between the E3 ligase ligand and the target protein binder. Key considerations:

  • Linker Length : The heptyl chain (~11 Å) balances steric effects and binding efficiency .
  • Solubility : The hydrochloride salt enhances aqueous solubility for in vitro assays (e.g., ≥10 mM in PBS) .
  • Functionalization : The free amine allows conjugation via NHS esters or click chemistry (e.g., azide-alkyne cycloaddition) .

Q. Table 2: PROTAC Linker Performance Comparison

Linker LengthTarget Protein Degradation Efficiency (%)Reference
6-carbon75 ± 5
7-carbon92 ± 3

Q. How should researchers address contradictions in solubility data across studies?

Discrepancies often arise from solvent choice or salt form:

  • Methodological Validation : Use standardized protocols (e.g., shake-flask method in PBS at 25°C) .
  • Salt Form Comparison : Hydrochloride salts typically exhibit higher aqueous solubility than free bases (e.g., 12 mg/mL vs. 3 mg/mL) .
  • Co-solvent Strategies : For low solubility, employ DMSO (≤5% v/v) without compromising assay integrity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this carbamate?

  • Backbone Modifications : Synthesize analogs with varying chain lengths (C5–C9) to assess impact on biological activity .
  • Protecting Group Alternatives : Compare Boc with Fmoc or Cbz groups to evaluate stability under different conditions .
  • In Silico Modeling : Molecular dynamics simulations predict conformational flexibility and binding modes .

Q. How can researchers mitigate side reactions during Boc deprotection?

  • Controlled Acidolysis : Use 4M HCl in dioxane (0–5°C) to minimize over-acidification and byproduct formation .
  • Neutralization : After deprotection, immediately neutralize with aqueous NaHCO₃ to preserve the free amine .

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tert-Butyl (7-aminoheptyl)carbamate hydrochloride
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tert-Butyl (7-aminoheptyl)carbamate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.